molecular formula C23H34FN3O4S B2686353 N1-cycloheptyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898426-27-2

N1-cycloheptyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2686353
M. Wt: 467.6
InChI Key: WVVDIQBDHMUOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cycloheptyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H34FN3O4S and its molecular weight is 467.6. The purity is usually 95%.
BenchChem offers high-quality N1-cycloheptyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cycloheptyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

A study by Rak et al. (2016) focuses on arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, developed as new α1-adrenoceptor antagonists. These compounds, including N1-cycloheptyl-N2 derivatives, have shown high-to-moderate affinity for the α1-adrenoceptor. They have been evaluated in vitro for their intrinsic activity and antagonistic properties at α1-adrenoceptor subtypes, displaying functional preference to α1A-subtype (Rak et al., 2016).

Sulfoxaflor: A Novel Insecticide

Zhu et al. (2011) describe the discovery of sulfoxaflor, a novel insecticide from the sulfoximine class, effective against sap-feeding pests. The compound is distinguished by its broad-spectrum efficacy against various pests and its unique structure, which includes the sulfonimide functional group (Zhu et al., 2011).

Synthesis of Antibacterial Agents

Miyamoto et al. (1987) discuss the synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups, leading to the creation of potent antibacterial agents. This research demonstrates the pharmaceutical applications of sulfonamide derivatives in combating bacterial infections (Miyamoto et al., 1987).

Polyamine Analogue-Induced Programmed Cell Death

Research by Ha et al. (1997) explores the role of polyamine catabolism in programmed cell death induced by polyamine analogues, such as CPENSpm. This study highlights the potential of N1-ethyl-N11 derivatives in developing new antitumor agents (Ha et al., 1997).

properties

IUPAC Name

N'-cycloheptyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34FN3O4S/c1-17-16-20(11-12-21(17)24)32(30,31)27-15-7-6-10-19(27)13-14-25-22(28)23(29)26-18-8-4-2-3-5-9-18/h11-12,16,18-19H,2-10,13-15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVDIQBDHMUOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.